3-Chloro-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-Chloro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is known for its significant role as an intermediate in the synthesis of biologically active heterocyclic compounds . It has been studied for its interaction with DNA and its potential pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate under acidic conditions . The reaction proceeds through a cyclization process to form the pyridopyrimidine ring system. The compound can be further purified by recrystallization from suitable solvents.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines, which can have different biological activities and properties .
Scientific Research Applications
3-Chloro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with DNA. The compound binds to the DNA via hydrogen bonds and groove binding, which can affect the DNA structure and function . This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: Similar in structure but with different substituents.
3-(2-Chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A derivative with an additional chloroethyl group.
Uniqueness
3-Chloro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87273-60-7 |
---|---|
Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
3-chloro-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-7(10)9(14)12-4-2-3-6(13)8(12)11-5/h2-4,13H,1H3 |
InChI Key |
SVRZRZNYMXSDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)Cl |
Origin of Product |
United States |
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